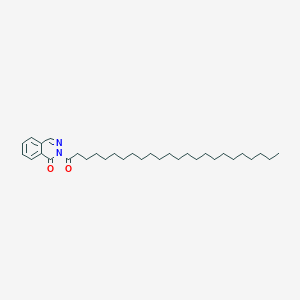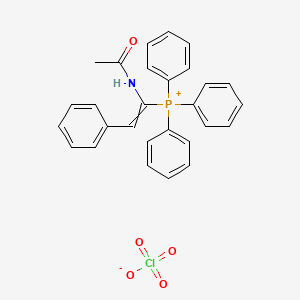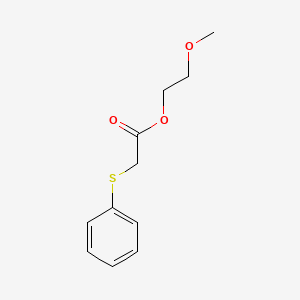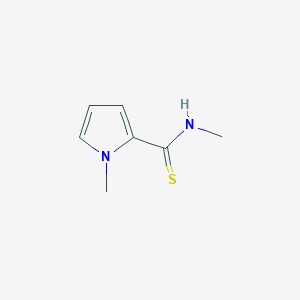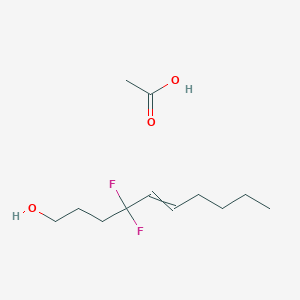![molecular formula C32H65NO7 B14270183 N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide CAS No. 135949-22-3](/img/structure/B14270183.png)
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide: is a complex organic compound characterized by its unique structure, which includes multiple ether and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide typically involves a multi-step process. One common method starts with the reaction of decanol with epichlorohydrin to form 3-(decyloxy)-2-hydroxypropyl chloride. This intermediate is then reacted with diethanolamine to produce the desired compound. The reaction conditions often require controlled temperatures and the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product throughout the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Industrially, this compound can be used in the formulation of surfactants and emulsifiers due to its surface-active properties. It is also explored for use in coatings and adhesives.
Mecanismo De Acción
The mechanism by which N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyl and ether groups can form hydrogen bonds and other interactions with these targets, influencing their activity and stability. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in various applications.
Comparación Con Compuestos Similares
N,N-Bis(2-hydroxyethyl)acetamide: Lacks the decyloxy groups, making it less hydrophobic.
N,N-Bis(2-methoxyethyl)acetamide: Contains methoxy groups instead of decyloxy, altering its solubility and reactivity.
N,N-Bis(2-ethoxyethyl)acetamide: Similar structure but with ethoxy groups, affecting its chemical properties.
Uniqueness: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is unique due to its combination of hydrophilic and hydrophobic groups, which enhances its versatility in various applications. Its structure allows for multiple interactions with different molecular targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
135949-22-3 |
|---|---|
Fórmula molecular |
C32H65NO7 |
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
N,N-bis[2-(3-decoxy-2-hydroxypropoxy)ethyl]acetamide |
InChI |
InChI=1S/C32H65NO7/c1-4-6-8-10-12-14-16-18-22-37-26-31(35)28-39-24-20-33(30(3)34)21-25-40-29-32(36)27-38-23-19-17-15-13-11-9-7-5-2/h31-32,35-36H,4-29H2,1-3H3 |
Clave InChI |
VXECQVQAOGCNBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC(COCCN(CCOCC(COCCCCCCCCCC)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
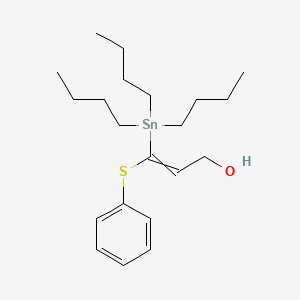
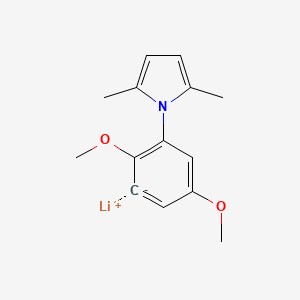
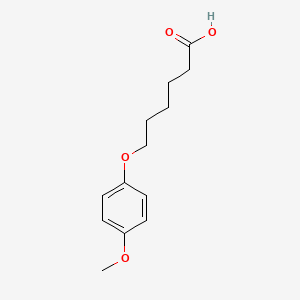
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)

